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Introduction to Cedirogant

Cedirogant (ABBV-157) is an orally active, small molecule that functions as an inverse agonist
of the Retinoic acid-related orphan receptor gamma t (RORyt).[1] RORyt is a key transcription
factor that plays a crucial role in the differentiation of T helper 17 (Th17) cells and the
subsequent production of pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A)
and Interleukin-17F (IL-17F).[2][3] By inhibiting RORyt, Cedirogant effectively targets the IL-
23/1L-17 signaling pathway, which is a central driver in the pathogenesis of various autoimmune
and inflammatory diseases, including psoriasis.[2][3]

Development of Cedirogant was undertaken by AbbVie for the treatment of moderate-to-
severe chronic plaque psoriasis.[4][5] However, the clinical development of Cedirogant has
been discontinued due to undisclosed preclinical findings.[4][5]

Cedirogant in Combination Therapy: Current Status

To date, there is a lack of publicly available data from preclinical or clinical studies evaluating
Cedirogant in combination with other inflammatory modulators. The existing research focuses
on its use as a monotherapy. However, the rationale for exploring combination therapies with
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RORyt inverse agonists like Cedirogant is strong, as it offers the potential for synergistic
efficacy and the ability to target multiple inflammatory pathways simultaneously.

Summary of Cedirogant Monotherapy Clinical Data

A Phase llb, multicenter, double-blind, placebo-controlled study (NCT05044234) was
conducted to evaluate the efficacy and safety of Cedirogant in adults with moderate-to-severe
psoriasis.[4][5] The study was terminated early.[4] The primary endpoint was the proportion of
patients achieving at least a 75% improvement in the Psoriasis Area and Severity Index (PASI
75) at week 16.[4][5]

Table 1: Efficacy and Safety of Cedirogant Monotherapy
in Psoriasis (Week 16)[41[5]

Most Frequent Adverse

Treatment Group PASI 75 Achievement Rate S

Placebo 0% Not specified in detail
Cedirogant 75 mg 29% Similar to placebo
Cedirogant 150 mg 8% Similar to placebo
Cedirogant 375 mg 42% Higher rate than placebo

Experimental Protocols

Protocol 1: Phase IlIb Clinical Trial of Cedirogant in
Adults with Moderate-to-Severe Psoriasis (Based on
NCT05044234)

Objective: To evaluate the efficacy and safety of once-daily oral Cedirogant in adults with
moderate-to-severe chronic plaque psoriasis.

Study Design:
o A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[4]

» Screening Period: 28 days.[4]
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e Treatment Period: 16 weeks.[4]
o Follow-up Period: 30 days.[4]

o Randomization: Patients were randomized 1:1:1:1 to receive Cedirogant 75 mg, 150 mg,
375 mg, or placebo, administered orally once daily.[4]

Patient Population:
o Adults aged 18-65 years with a diagnosis of chronic plaque psoriasis for at least 6 months.[6]
o Candidates for systemic therapy or phototherapy.[6]

e Exclusion criteria included primary non-responders to previous anti-IL-17, anti-1L-23, or anti-
IL-12/23 therapies.[6]

Assessments:
» Efficacy:

o Psoriasis Area and Severity Index (PASI): Assessed at baseline and specified follow-up
visits. The PASI score is calculated based on the severity of erythema, induration, and
desquamation, and the extent of involvement in four body regions (head, trunk, upper
extremities, and lower extremities).[7][8] The final score ranges from 0 to 72.[7]

o Static Physician's Global Assessment (SPGA).[5]

o Psoriasis Symptoms Scale.[5]
o Safety:

o Monitoring and recording of all adverse events (AES).[5]
» Biomarkers:

o Serum levels of IL-17A and IL-17F were measured at baseline and throughout the
treatment period.[5]
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Method for PASI Score Assessment:

The body is divided into four regions: head (10% of body surface area), upper extremities
(20%), trunk (30%), and lower extremities (40%).[7]

In each region, the severity of three clinical signs (erythema, induration, and desquamation)
is assessed on a 5-point scale: 0 = none, 1 = slight, 2 = moderate, 3 = marked, 4 = very
marked.[7]

The percentage of skin area affected by psoriasis in each region is graded on a 7-point
scale: 0 = 0%, 1 = <10%, 2 = 10-29%, 3 = 30-49%, 4 = 50-69%, 5 = 70-89%, 6 = 90-100%.
[7]

The final PASI score is calculated using the following formula: PASI = 0.1 * (Erythema_head
+ Induration_head + Desquamation_head) * Area_head + 0.2 * (Erythema_upper +
Induration_upper + Desquamation_upper) * Area_upper + 0.3 * (Erythema_trunk +
Induration_trunk + Desquamation_trunk) * Area_trunk + 0.4 * (Erythema_lower +
Induration_lower + Desquamation_lower) * Area_lower.[9]

Method for Serum IL-17A and IL-17F Measurement:

Serum samples were collected from patients at specified time points.

Ultrasensitive immunoassays, such as Single Molecule Counting (SMC™) or a similar high-
sensitivity ELISA, are required to accurately quantify the low circulating levels of IL-17A and
IL-17F.[2][10]

Commercially available ELISA kits specific for human IL-17A and IL-17F should be used
according to the manufacturer's instructions.[11] The assays should be validated for
sensitivity, specificity, and reproducibility.[2]

Protocol 2: Hypothetical Preclinical Study of Cedirogant
in Combination with a TNF-alpha Inhibitor in an
Imiquimod-Induced Psoriasis Mouse Model
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Objective: To investigate the potential synergistic or additive anti-inflammatory effects of
Cedirogant in combination with a TNF-alpha inhibitor in a preclinical model of psoriasis.

Rationale: TNF-alpha is another key cytokine implicated in the pathogenesis of psoriasis. A
combination therapy targeting both the IL-23/IL-17 axis (with Cedirogant) and the TNF-alpha
pathway could lead to a more profound anti-inflammatory response.

Study Design:

e Animal Model: Imiquimod (IMQ)-induced psoriasis-like skin inflammation in mice (e.g.,
BALB/c or C57BL/6).

e Treatment Groups (n=8-10 mice per group):

o

Vehicle control (placebo for both treatments)

[¢]

Cedirogant monotherapy (e.g., administered orally once daily)

[¢]

TNF-alpha inhibitor monotherapy (e.g., etanercept, administered via subcutaneous
injection at a clinically relevant dose)

[e]

Cedirogant and TNF-alpha inhibitor combination therapy
o Treatment Duration: Concurrent with the IMQ application period (typically 5-7 days).
Experimental Procedures:

 Induction of Psoriasis-like Inflammation: Apply a daily topical dose of imiquimod cream (e.g.,
62.5 mg of 5% cream) to the shaved back and right ear of each mouse for 5-7 consecutive
days.

e Drug Administration:

o Administer Cedirogant or its vehicle orally once daily, starting on the same day as the first
imiguimod application.

o Administer the TNF-alpha inhibitor or its vehicle subcutaneously according to a dosing
schedule relevant to its pharmacokinetics.
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e Assessments:

o Clinical Scoring: Daily measurement of skin erythema, scaling, and thickness of the back
skin and ear using a scoring system (e.g., 0-4 scale for each parameter).

o Histological Analysis: At the end of the study, collect skin tissue for hematoxylin and eosin
(H&E) staining to assess epidermal thickness (acanthosis) and inflammatory cell
infiltration.

o Cytokine Analysis: Homogenize skin tissue to measure the levels of key pro-inflammatory
cytokines (e.g., IL-17A, IL-17F, IL-23, TNF-alpha) using ELISA or multiplex assays.

o Gene Expression Analysis: Isolate RNA from skin tissue to perform quantitative real-time
PCR (gRT-PCR) for genes encoding inflammatory mediators.

Visualizations
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Caption: IL-23/IL-17 Signaling Pathway and the Mechanism of Action of Cedirogant.
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Caption: Experimental Workflow for Preclinical Combination Study.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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